molecular formula C8H6F4O B180137 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol CAS No. 124004-74-6

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol

Cat. No.: B180137
CAS No.: 124004-74-6
M. Wt: 194.13 g/mol
InChI Key: PTVUXYXOBKWMNP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6F4O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique properties due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with trifluoroethanol in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-fluorophenyl)ethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVUXYXOBKWMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631335
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124004-74-6
Record name 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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